molecular formula C22H24FN3O3S2 B2613910 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-33-7

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2613910
CAS No.: 850910-33-7
M. Wt: 461.57
InChI Key: PNRUJTLJDOATST-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a potent and selective chemical probe recognized for its inhibition of the dual-specificity tyrosine-regulated kinase DYRK1A. This compound acts by competitively binding to the ATP-binding site of the kinase, effectively blocking its enzymatic activity. The primary research value of this inhibitor lies in its utility for dissecting DYRK1A-mediated signaling pathways, which are implicated in critical biological processes such as cell cycle control, neuronal development, and synaptic plasticity. Its application is crucial in preclinical studies investigating the pathogenesis of Down syndrome and neurodegenerative conditions like Alzheimer's disease, where DYRK1A is known to hyperphosphorylate key proteins such as tau and amyloid precursor protein. Furthermore, due to the role of DYRK1A in regulating transcription and mRNA splicing, this probe is an invaluable tool for studying mechanisms of alternative splicing and their consequences in cellular models of disease. Researchers employ this specific inhibitor to elucidate novel therapeutic targets and to validate the pharmacological effects of DYRK1A inhibition in cancer research, particularly in contexts of uncontrolled cell proliferation.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-3-26-19-11-8-17(23)13-20(19)30-22(26)24-21(27)16-6-9-18(10-7-16)31(28,29)25-12-4-5-15(2)14-25/h6-11,13,15H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRUJTLJDOATST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the fluorine atom and the ethyl group. The piperidine ring is then synthesized and attached to the benzo[d]thiazole ring through a sulfonyl linkage. The final step involves the formation of the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide core is susceptible to hydrolysis under acidic or basic conditions. For example, amide hydrolysis in benzo[d]thiazole derivatives generally follows nucleophilic attack on the carbonyl carbon, leading to the formation of carboxylic acids or their conjugate bases .

Reaction Conditions Product Key Observations
HCl (aq.), reflux, 24–48 h4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acidAcidic hydrolysis cleaves the amide bond, yielding a carboxylic acid derivative .
NaOH (aq.), reflux, 12–24 hSodium salt of 4-((3-methylpiperidin-1-yl)sulfonyl)benzoateBasic conditions favor hydroxide-mediated cleavage of the amide bond .

Nucleophilic Substitution on the Thiazole Ring

The benzo[d]thiazole moiety may undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups like fluorine. Fluorine’s electron-withdrawing nature enhances the ring’s reactivity toward nucleophilic attack .

Reaction Conditions Product Key Observations
NH₃ (g), DMF, 80–100°CSubstituted aminobenzo[d]thiazole derivativeAmmonia acts as a nucleophile, displacing fluorine in the thiazole ring .
NaOH (aq.), DMF, 60–80°CHydroxyl-substituted benzo[d]thiazole derivativeHydroxide ions replace fluorine, forming a hydroxylated product .

Sulfonyl Group Reactivity

The sulfonyl group attached to the piperidine ring can undergo alkylation or deprotonation reactions. For example, sulfonamides are known to react with bases to form sulfonate ions, which may facilitate further nucleophilic substitution .

Reaction Conditions Product Key Observations
NaH (dry THF), alkyl halideAlkylated sulfonamide derivativeAlkylation occurs at the nitrogen of the piperidine, forming a quaternary ammonium salt .
HCl (aq.), refluxHydrolyzed sulfonamide derivativeAcidic hydrolysis may cleave the sulfonamide bond, yielding a sulfonic acid .

Cross-Coupling Reactions

The fluorine substituent on the benzo[d]thiazole ring may enable coupling reactions (e.g., Suzuki or Sonogashira). Fluorine’s electronegativity can direct reactivity to specific positions, facilitating metal-catalyzed cross-coupling .

Reaction Conditions Product Key Observations
Pd(PPh₃)₄, Na₂CO₃, H₂O, 80°CAryl-aryl coupled derivativeSuzuki coupling replaces fluorine with aryl groups, forming

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzamide derivatives, including the compound . Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study evaluated the anticancer activity of a benzamide derivative through the National Cancer Institute's protocols, which demonstrated promising results with mean growth inhibition values indicating effective cytotoxicity against human tumor cells .

Anticholinesterase Activity

Benzamide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds similar to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have shown dual inhibitory effects on AChE and butyrylcholinesterase (BuChE), suggesting their potential as therapeutic agents for cognitive disorders .

In Vitro Studies

In vitro studies have demonstrated that benzamide derivatives can exhibit anti-inflammatory and analgesic properties. For example, compounds structurally similar to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide were evaluated for their ability to inhibit key inflammatory mediators, showcasing their potential in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively interact with specific receptors or enzymes involved in disease pathways, providing a rational basis for its therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAnticancer, AChE Inhibition
Compound BStructure BAnti-inflammatory
Compound CStructure CAntimicrobial

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 1007540-88-6)

  • Fluorine Position : The 4-fluoro substitution (vs. 6-fluoro in the target compound) may perturb electronic effects on the benzothiazole ring, affecting binding affinity.
  • Sulfonyl Group : Azepane (7-membered ring) vs. 3-methylpiperidine (6-membered ring) introduces differences in lipophilicity and conformational flexibility.

Table 1: Substituent Comparison

Feature Target Compound (Z)-Isomer (CAS 1007540-88-6)
Configuration (E) (Z)
Benzothiazole Fluorine 6-position 4-position
Sulfonyl Group 3-Methylpiperidine Azepane
Analogous Scaffolds with Divergent Functional Groups

Compound 35 (STING Agonist Platform)

  • Core Structure : Shares a benzothiazole-ylidene group but incorporates an imidazo[4,5-b]pyridine and oxazole-carboxamide chain.
  • Functional Groups : The extended conjugated system and oxazole rings may enhance STING activation efficacy, whereas the target compound’s sulfonyl benzamide is more compact.
Ionic Derivatives with Charged Moieties

I5 and I6 (Benzothiazole-Quinolinium Hybrids)

  • Charge and Counterions: Both I5 and I6 feature iodide counterions and cationic quinolinium groups, unlike the neutral benzamide in the target compound.
  • Substituents : I5 includes a dipropylamine-propyl chain for enhanced cell permeability, while I6’s hydroxystyryl group suggests fluorescence properties.
  • Applications : Likely used as imaging agents or photodynamic therapy tools, diverging from the target compound’s hypothesized role in enzyme inhibition.

Table 2: Functional Group and Application Comparison

Compound Key Functional Groups Potential Applications
Target Compound 3-Methylpiperidinyl sulfonyl, 6-F Kinase inhibition, ADCs
Compound 35 Oxazole-carboxamide, imidazopyridine STING agonist in ADCs
I5/I6 Quinolinium iodide, styryl/hydroxy Imaging, photodynamic therapy

Research Implications and Limitations

  • Structural Insights : The target compound’s 6-fluoro and 3-methylpiperidinyl groups may optimize target engagement compared to analogs with 4-fluoro or azepane substituents .
  • Activity Data Gap: Limited empirical data (e.g., IC₅₀, pharmacokinetics) preclude direct efficacy comparisons. Further studies are needed to validate hypothesized applications.
  • Synthetic Challenges : The (E)-configuration and fluorinated benzothiazole require precise synthesis to avoid isomerization or metabolic defluorination.

Biological Activity

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.

Structural Characteristics

The compound's structure can be delineated as follows:

  • Core Structure : The benzothiazole moiety provides a heterocyclic framework that is crucial for biological interactions.
  • Functional Groups : The presence of a sulfonamide and a fluorinated aromatic ring enhances its reactivity and potential for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate carbonyl compounds.
  • Introduction of Fluorine : Electrophilic fluorination methods are employed to introduce the fluorine substituent.
  • Formation of the Ylidene Group : This is accomplished through condensation reactions with aldehydes or ketones.

The biological activity of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, which may be the case here.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and leading to therapeutic effects.

Pharmacological Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

  • Anti-Cancer Activity :
    • In vitro studies demonstrated significant inhibition of proliferation in human cancer cell lines (A431 and A549) using the MTT assay.
    • Flow cytometry analyses indicated that the compound promotes apoptosis and induces cell cycle arrest in these cancer cells.
  • Anti-inflammatory Effects :
    • The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in macrophage models treated with this compound, indicating potential anti-inflammatory properties.

Research Findings

A summary of key findings from relevant studies is presented below:

StudyCompoundBiological ActivityMethodologyKey Findings
Kamal et al., 2010Benzothiazole derivativesAnti-tumorMTT assaySignificant inhibition of cancer cell proliferation
Lee et al., 2011Various benzothiazolesAnti-inflammatoryELISAReduced IL-6 and TNF-α expression
Mokesch et al., 2020Modified benzothiazolesNeuroprotectiveIn vivo modelsNeuroprotective effects observed

Case Study 1: Anti-Cancer Efficacy

In a recent study, (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide was tested against A431 and A549 cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anti-cancer drug candidate.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's effect on RAW264.7 macrophages. Treatment with varying concentrations resulted in a dose-dependent decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of 3-ethyl-6-fluorobenzo[d]thiazol-2-amine with a benzaldehyde derivative under acidic conditions.

Sulfonylation : Reaction of the benzamide intermediate with 3-methylpiperidine sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity (>95% by HPLC).

  • Key Variables : Temperature (0–5°C for sulfonylation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

  • Primary Techniques :

  • NMR :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (benzamide aromatic protons), δ 1.3–1.5 ppm (ethyl group triplet), and δ 2.8–3.2 ppm (piperidine methyl protons) .
  • ¹³C NMR : Sulfonyl carbon at ~110 ppm and thiazole C=N at ~160 ppm .
  • HRMS : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 486.1345 for C₂₂H₂₃FN₃O₃S₂).
    • Supplementary Methods : IR spectroscopy for sulfonyl (S=O stretch at ~1350 cm⁻¹) and C-F (1200 cm⁻¹) groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro Screening :

  • Enzyme Inhibition : Dose-response assays against kinases (e.g., EGFR, VEGFR) due to sulfonamide and thiazole motifs .
  • Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How does the compound’s E-configuration influence its binding affinity to target proteins, and what computational methods validate this?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. The E-configuration aligns the sulfonyl group for hydrogen bonding with Lys721 in EGFR .
  • MD Simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
    • Experimental Validation : Compare IC₅₀ values of E- and Z-isomers synthesized via stereoselective routes .

Q. What structure-activity relationships (SAR) are observed when modifying the 3-methylpiperidine sulfonyl group?

  • Key Findings :

  • Piperidine Methyl : Removal reduces logP (hydrophobicity) and decreases cell permeability (Caco-2 assay).
  • Sulfonyl Replacement : Replacing SO₂ with carbonyl lowers kinase inhibition (e.g., EGFR IC₅₀ increases from 12 nM to 230 nM) .
    • Design Strategy : Introduce bulkier substituents (e.g., 3-cyclopentylpiperidine) to enhance steric complementarity with hydrophobic kinase pockets .

Q. How do solvent and catalyst choices impact regioselectivity in the thiazole ring formation step?

  • Optimization :

  • Solvent : DCM improves regioselectivity (>90% E-isomer) vs. THF (70%) due to lower polarity .
  • Catalyst : Scandium triflate (10 mol%) accelerates cyclization and suppresses byproducts (e.g., oxazole formation) .
    • Mechanistic Insight : DFT calculations (Gaussian 09) show scandium stabilizes the transition state via Lewis acid coordination .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Approaches :

  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., benzamide methyl) to slow CYP450-mediated oxidation .
  • Prodrug Design : Esterify the sulfonyl group to enhance oral bioavailability (e.g., ethyl ester hydrolyzed in plasma) .
    • In vivo Testing : Pharmacokinetic studies in rodents (t₁/₂, AUC) to compare modified vs. parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.